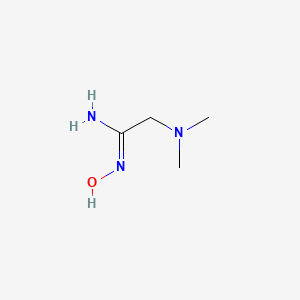
(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide
描述
(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide (CAS: 67015-08-1) is an amidoxime derivative with the molecular formula C₄H₁₁N₃O and a molecular weight of 117.15 g/mol . Its IUPAC name, 2-(dimethylamino)-N'-hydroxyethanimidamide, reflects its structural features: a dimethylamino group (-N(CH₃)₂) attached to an ethanimidamide backbone and a hydroxylamine (-NHOH) substituent.
属性
CAS 编号 |
67015-08-1 |
|---|---|
分子式 |
C4H11N3O |
分子量 |
117.15 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-7(2)3-4(5)6-8/h8H,3H2,1-2H3,(H2,5,6) |
InChI 键 |
XTDHXKQOPRQCKF-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=NO)N |
手性 SMILES |
CN(C)C/C(=N\O)/N |
规范 SMILES |
CN(C)CC(=NO)N |
产品来源 |
United States |
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s plausible that the compound interacts with its targets through covalent bonding, given its structural similarity to other compounds known to exhibit such behavior. The dimethylamino group in the compound could potentially form a bond with a polarized alkene or aldehyde group in the target molecule.
Biochemical Pathways
It’s reasonable to assume that the compound could influence various metabolic pathways, given the broad range of biological processes that similar compounds are known to affect.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and overall effect.
Result of Action
It’s plausible that the compound could induce changes at the molecular level, given its potential to form covalent bonds with target molecules.
Action Environment
The action, efficacy, and stability of (1Z)-2-(Dimethylamino)-N’-hydroxyethanimidamide could be influenced by various environmental factors. For instance, the compound’s interaction with its targets could be affected by the pH of the surrounding environment. Additionally, the compound’s stability could be influenced by factors such as temperature and the presence of other chemicals in the environment.
生物活性
(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide, also known by its CAS number 67015-08-1, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its significance in biomedical research.
Chemical Structure and Properties
The compound features a dimethylamino group and a hydroxylamine moiety, which are critical for its biological activity. Its structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance in cancer cells .
- Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential in enhancing the efficacy of chemotherapeutic agents. For example, it has been shown to increase the uptake of doxorubicin in P-gp-overexpressing cancer cell lines, suggesting a role in overcoming drug resistance .
| Cell Line | Compound Concentration (µM) | Uptake Enhancement |
|---|---|---|
| KB-8-5 (Cervical Carcinoma) | 10 | 10.2-fold |
| RLS40 (Murine Lymphosarcoma) | 10 | 15.6-fold |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits moderate antibacterial activity against various strains, making it a candidate for further exploration in infectious disease management.
Case Studies
-
Study on Drug Resistance :
A study explored the effect of this compound on drug-resistant cancer cells. The findings revealed that the compound significantly increased the cytotoxicity of standard chemotherapeutics by inhibiting P-gp function, thus enhancing drug accumulation within cells . -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results demonstrated promising activity against Gram-positive bacteria, indicating potential applications in treating infections.
In Vitro Studies
In vitro assays have confirmed the compound's ability to modulate cellular responses. For instance, MTT assays showed that treatment with this compound led to significant reductions in cell viability in resistant cancer cell lines compared to controls .
Docking Studies
Molecular docking studies have indicated that the compound binds effectively to the active site of P-glycoprotein, with binding energies comparable to established inhibitors like zosuquidar. This suggests a strong interaction that could be leveraged for therapeutic purposes .
相似化合物的比较
Key Observations:
Alkylamino vs. Aryl Substituents: The dimethylamino group in the target compound confers moderate steric hindrance and basicity, whereas diethylamino analogs (e.g., C₆H₁₅N₃O) exhibit increased hydrophobicity .
Benzimidazole Derivatives :
- Compounds like (1Z)-2-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N′-hydroxyethanimidamide exhibit strong π-electron delocalization, enabling robust hydrogen bonding and selective metal coordination . These properties make them superior in catalytic pathways compared to aliphatic analogs.
Reactivity and Functional Performance
Comparative Reactivity in Catalytic Systems
- Dimethylamino vs. Diethylamino Analogs: Ethyl 4-(dimethylamino) benzoate (structurally distinct but functionally related) demonstrated a higher degree of conversion in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate, highlighting the influence of electron-donating alkylamino groups on reactivity . This suggests that the dimethylamino group in the target compound may enhance electron density at the reaction site.
Trifluoromethyl Analogs :
The electron-withdrawing trifluoromethyl group in (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide may reduce nucleophilicity but improve thermal stability, as seen in analogous fluorinated compounds .
Hydrogen Bonding and Solubility
- Benzimidazole-containing derivatives (e.g., C₁₁H₁₅N₅O ) form stronger hydrogen bonds than aliphatic analogs, leading to higher solubility in aprotic solvents like DMSO .
- Halogenated aryl analogs (e.g., C₈H₇ClFN₃O ) exhibit lower aqueous solubility due to hydrophobic aryl groups but show enhanced reactivity in electrophilic substitution reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


